Ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate
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Overview
Description
Ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of phenol derivatives with ethylene oxide to form ethoxy-substituted phenols. These intermediates are then reacted with phosphorus oxychloride (POCl3) to introduce the phosphonate group. The final step involves the esterification of the phosphonic acid with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The ethoxy and phenoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl hydrogen {3-[2-(2-{2-[3-(ethoxyhydroxyphosphoryl)phenoxy]ethoxy}ethoxy)ethoxy]phenyl}phosphonate can be compared with other phosphonate compounds, such as:
Methylphosphonic acid: A simpler phosphonate with fewer ethoxy and phenoxy groups, leading to different chemical properties and applications.
Bisphosphonates: A class of compounds used in medicine to treat bone diseases, characterized by the presence of two phosphonate groups.
Phenylphosphonic acid: Similar to the target compound but lacks the extensive ethoxy substitution, resulting in different reactivity and applications.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler phosphonates.
Properties
Molecular Formula |
C22H32O10P2 |
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Molecular Weight |
518.4 g/mol |
IUPAC Name |
ethoxy-[3-[2-[2-[2-[3-[ethoxy(hydroxy)phosphoryl]phenoxy]ethoxy]ethoxy]ethoxy]phenyl]phosphinic acid |
InChI |
InChI=1S/C22H32O10P2/c1-3-31-33(23,24)21-9-5-7-19(17-21)29-15-13-27-11-12-28-14-16-30-20-8-6-10-22(18-20)34(25,26)32-4-2/h5-10,17-18H,3-4,11-16H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
JETCBKLROCZXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OCCOCCOCCOC2=CC(=CC=C2)P(=O)(O)OCC)O |
Origin of Product |
United States |
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